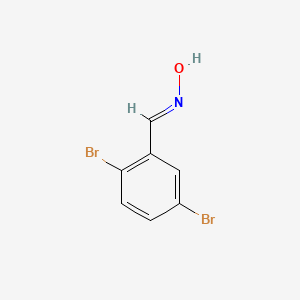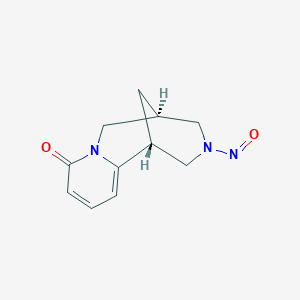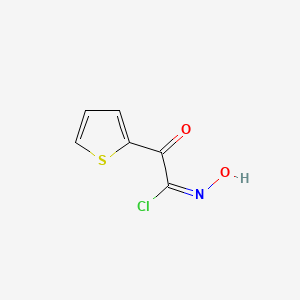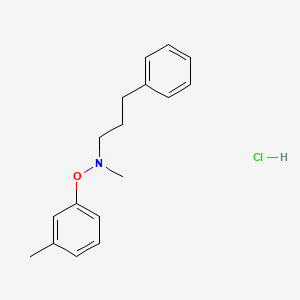
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate: is a biochemical compound with the molecular formula C22H40O12 and a molecular weight of 496.55 . This compound is primarily used for research purposes, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate involves the glycosylation of β-D-glucopyranose with a decanoate ester. The reaction typically requires the presence of a glycosyl donor and an acceptor, along with a catalyst to facilitate the reaction. Common catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired glycosylated product through metabolic pathways. The fermentation broth is then subjected to purification processes such as chromatography to isolate the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential role in drug delivery systems due to its ability to form stable glycosidic bonds.
Wirkmechanismus
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosidases, which catalyze the hydrolysis of glycosidic bonds. This interaction can modulate various biochemical pathways, including those involved in energy metabolism and cell signaling .
Vergleich Mit ähnlichen Verbindungen
Cellobiose: A disaccharide consisting of two glucose molecules linked by a β(1→4) bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) bond.
Maltose: A disaccharide consisting of two glucose molecules linked by an α(1→4) bond.
Uniqueness: 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-decanoate is unique due to its decanoate ester group, which imparts distinct physicochemical properties compared to other disaccharides. This ester group enhances its hydrophobicity, making it suitable for applications in non-aqueous environments and potentially improving its bioavailability in drug delivery systems .
Eigenschaften
CAS-Nummer |
1155664-66-6 |
|---|---|
Molekularformel |
C₂₂H₄₀O₁₂ |
Molekulargewicht |
496.55 |
Synonyme |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Decanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)




